molecular formula C21H23N5O5 B2468948 ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896301-25-0

ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2468948
CAS RN: 896301-25-0
M. Wt: 425.445
InChI Key: RHJUOMVSEDGQSL-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl) moiety, the introduction of the methoxybenzyl group, and the esterification to introduce the ethyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl) moiety suggests that it might have interesting chemical properties .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis and transesterification . The other functional groups in the molecule would also be expected to participate in their typical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would be expected to have a relatively low melting point and boiling point, and to be soluble in organic solvents .

Scientific Research Applications

Bromination in Organic Chemistry

The study of bromination reactions, particularly of compounds with methoxybenzyl groups, is a key area of research. For instance, Nakatani et al. (1984) explored the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related derivatives, which is relevant to understanding the chemical behavior of compounds like ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in similar reactions (Nakatani et al., 1984).

Antioxidant Potential from Marine Sources

Research on marine-derived compounds, such as those from red seaweed, has shown that similar structures to ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, exhibit notable antioxidant activities. Chakraborty et al. (2016) identified and characterized substituted aryl meroterpenoids with antioxidant properties, which can inform studies on related compounds (Chakraborty et al., 2016).

Safety And Hazards

Like all chemicals, this compound should be handled with care. Without specific toxicity data, it’s hard to say exactly how dangerous it is, but standard safety precautions for handling chemicals should be followed .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in many areas including medicine, materials science, and more .

properties

IUPAC Name

ethyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-5-31-16(27)12-26-19(28)17-18(23(3)21(26)29)22-20-24(13(2)10-25(17)20)11-14-6-8-15(30-4)9-7-14/h6-10H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJUOMVSEDGQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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